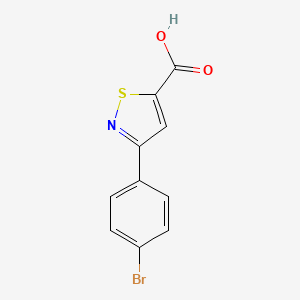

3-(4-Bromophenyl)isothiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGBCTRYRSFAMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NSC(=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1497981-17-5 | |

| Record name | 3-(4-bromophenyl)isothiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diazotization of 3-Bromo-4-phenylisothiazole-5-carboxamide

A highly efficient method for synthesizing 3-(4-Bromophenyl)isothiazole-5-carboxylic acid involves the diazotization of the corresponding carboxamide precursor:

- Starting material : 3-bromo-4-phenylisothiazole-5-carboxamide

- Reagents and conditions : Sodium nitrite (NaNO2, 4 equivalents) in trifluoroacetic acid (TFA) at approximately 0 °C

- Procedure : The carboxamide is treated with NaNO2 in TFA at low temperature, leading to rapid consumption of the starting material within 15 minutes. The reaction mixture is then quenched with water and extracted with tert-butyl methyl ether (t-BuOMe).

- Yield and purity : This method affords the target carboxylic acid in an excellent 99% yield as colorless needles.

- Characterization : The product shows a melting point of 180–182 °C and UV-vis absorption at 298 nm (log ε 3.89), confirming the intact isothiazole ring structure. Elemental analysis matches the expected formula C10H6BrNO2S.

This process is summarized in the following table:

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| Diazotization | NaNO2 (4 equiv.), TFA, 0 °C | Conversion of carboxamide to acid | 99 | Rapid reaction, high purity |

| Work-up | Quench with water, extract with t-BuOMe | Isolation of acid as needles | - | Melting point 180–182 °C |

This method is notable for its simplicity, mild conditions, and high yield, making it a preferred route for preparing this compound.

Alternative Synthesis via Thiobenzamide and Cyclization (Related Isothiazole Derivatives)

While direct preparation methods for this compound are limited, related synthetic strategies for isothiazole carboxylic acids provide insight into alternative approaches:

- Preparation of thiobenzamide intermediates : Starting from 3-bromo-4-hydroxybenzaldehyde, the compound is converted to 3-bromo-4-hydroxy-thiobenzamide via reaction with thioacetamide under acidic conditions.

- Cyclization step : The thiobenzamide undergoes cyclization with 2-chloroacetoacetic acid ethyl ester to form the isothiazole ring, yielding 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester.

- Further functionalization : Alkylation and cyanation steps can then be applied to introduce substituents at the 4-position of the phenyl ring or to modify the carboxylate ester group.

- Purification : The final compounds are purified by crystallization or salt formation to improve purity and yield.

Although this route is more complex and involves multiple steps, it provides a framework for synthesizing substituted isothiazole carboxylic acids with bromophenyl groups.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Diazotization of Carboxamide | 3-bromo-4-phenylisothiazole-5-carboxamide | NaNO2, TFA, 0 °C | 99 | High yield, mild conditions | Requires carboxamide precursor |

| Thiobenzamide Cyclization Route | 3-bromo-4-hydroxybenzaldehyde | Thioacetamide, 2-chloroacetoacetic acid ethyl ester, alkylation | 70–90 | Versatile, allows substitutions | Multi-step, more complex |

Detailed Research Findings and Notes

- The diazotization method is highly selective and efficient, producing the acid without the need for chromatographic purification, which enhances scalability.

- The reaction temperature control (around 0 °C) is critical to prevent side reactions and decomposition.

- Extraction and drying steps are straightforward, using common organic solvents and drying agents like sodium sulfate.

- The compound's physical properties (melting point, UV-vis absorption) confirm the structural integrity of the isothiazole ring and bromophenyl substitution.

- The alternative multi-step synthesis involving thiobenzamide intermediates is useful for analog synthesis but less direct and lower yielding for the specific acid .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)isothiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as Pd/C and hydrogen gas are commonly used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Phenyl-substituted thiazole carboxylic acid.

Substitution: Various substituted thiazole carboxylic acids depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

3-(4-Bromophenyl)isothiazole-5-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as anti-inflammatory and anti-cancer agents . The bromophenyl substitution enhances the compound's binding affinity to biological targets, making it a promising candidate for drug development.

Biological Research

This compound is utilized in studies investigating the mechanisms of action within biological pathways. It has been shown to exhibit antimicrobial and anticancer properties , with several studies reporting its effectiveness against various cancer cell lines. For instance, compounds derived from this compound have demonstrated significant cytotoxicity against human lung adenocarcinoma cells, indicating its potential as a lead compound in cancer therapy .

Material Science

In material science, this compound is explored for developing new materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance, making it valuable in creating advanced polymers and coatings .

Analytical Chemistry

The compound acts as a standard reference material in analytical methods, facilitating the calibration and validation of techniques used to detect and quantify similar compounds. This application is critical in ensuring the accuracy and reliability of analytical results in research laboratories .

Environmental Science

Research has also focused on the environmental implications of brominated compounds like this compound. Studies investigate its potential applications in environmental monitoring, particularly assessing the impact of such compounds on ecosystems .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound and their evaluation against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced efficacy against cancer cells .

Case Study 2: Antimicrobial Properties

Another research article demonstrated that this compound and its derivatives showed significant inhibition against Pseudomonas aeruginosa and Bacillus anthracis, indicating potential use as novel antimicrobial agents. The structure-activity relationship (SAR) analysis revealed that modifications to the bromophenyl group significantly affected antimicrobial potency .

Case Study 3: Material Development

In material science applications, researchers synthesized polymers incorporating this compound, resulting in materials with improved thermal stability and mechanical properties. These advancements suggest potential uses in coatings and electronic devices .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | A549 (Lung Adenocarcinoma) | 23.30 ± 0.35 | |

| Antimicrobial | Pseudomonas aeruginosa | 5.5 | |

| Antimicrobial | Bacillus anthracis | 4.9 |

Table 2: Applications Overview

| Application Area | Description |

|---|---|

| Pharmaceutical | Development of anti-inflammatory and anticancer drugs |

| Biological Research | Studies on mechanisms of action; antimicrobial activity |

| Material Science | Development of advanced polymers with enhanced properties |

| Analytical Chemistry | Standard reference material for calibration and validation |

| Environmental Science | Monitoring environmental impact of brominated compounds |

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)isothiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl group can enhance binding affinity to certain targets, while the thiazole ring can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Table 1. Comparative Data for 3-(4-Bromophenyl)isothiazole-5-carboxylic Acid and Analogues

Key Observations:

Core Heterocycle Differences :

- Isothiazoles (e.g., this compound) exhibit sulfur and nitrogen in a 1,2-thiazole arrangement, enhancing electron-deficient character compared to isoxazoles (oxygen and nitrogen in 1,2-oxazole), which are less polarizable .

- The isothiazole ring in the target compound contributes to a higher melting point (180–182°C) than the simpler 3-bromoisothiazole-5-carboxylic acid (139–141°C) .

Substituent Effects: The 4-bromophenyl group increases molecular rigidity and steric bulk, influencing solubility and reactivity. For example, the target compound is sparingly soluble in non-polar solvents, whereas the methyl-substituted isoxazole analogue (C₁₁H₈BrNO₃) shows slight solubility in chloroform .

Synthetic Efficiency: The target compound’s synthesis via NaNO₂/TFA (99% yield) outperforms traditional H₂SO₄-mediated methods (39% yield) . In contrast, isoxazole derivatives often require ester hydrolysis (e.g., LiOH in THF/MeOH/H₂O) for carboxylic acid formation, which may involve multiple steps .

Functional and Application Comparisons

Biological Activity :

- Isothiazole carboxylic acids are explored for anti-HIV, anticancer, and anti-inflammatory applications due to their ability to interact with enzymatic active sites . For instance, 3-benzyloxyisothiazole-4/5-carboxylic acids show anti-HIV activity .

- Isoxazole analogues, such as 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid, are used in drug discovery for their metabolic stability and lower toxicity profiles .

- Derivatization Potential: The carboxylic acid group in the target compound enables amide, ester, or salt formation, making it a precursor for libraries of bioactive molecules. In contrast, methyl-substituted isoxazoles require additional functionalization steps for diversification .

Spectroscopic and Analytical Distinctions

IR Spectroscopy :

UV-vis Absorption :

- The 4-bromophenyl group in the target compound causes a bathochromic shift (298 nm vs. 284 nm for 3-bromoisothiazole-5-carboxylic acid), attributed to extended π-conjugation .

Biological Activity

3-(4-Bromophenyl)isothiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Overview of the Compound

Chemical Structure : The compound features a thiazole ring substituted with a bromophenyl group and a carboxylic acid group. This unique combination imparts specific chemical reactivity and potential biological activity.

Molecular Formula : C₉H₆BrN₃O₂S

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of thiazole compounds against various pathogens, demonstrating minimum inhibitory concentrations (MIC) in the range of 3.92–4.01 mM against Candida albicans and Aspergillus niger .

| Pathogen | MIC (mM) |

|---|---|

| Candida albicans | 3.92–4.01 |

| Aspergillus niger | 4.01–4.23 |

Antiviral Activity

The compound has shown potential as an antiviral agent, particularly against flaviviruses. In vitro studies demonstrated that certain thiazole derivatives could inhibit viral replication significantly at concentrations as low as 50 µM, with effective concentrations (EC50) being established for various analogs .

| Compound ID | EC50 (µM) | GI50 (µM) |

|---|---|---|

| 6i | 91.0 | 261.7 |

| 12 | 83.2 | 365.7 |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors within biological systems, potentially leading to inhibition or modulation of their activity.

- Hydrogen Bonding : The thiazole ring can participate in hydrogen bonding with target molecules, enhancing binding affinity.

- Structural Modifications : Variations in substituents on the phenyl or thiazole rings can significantly alter biological activity, as evidenced by SAR studies.

Case Studies and Research Findings

-

Anticancer Activity : In vitro tests against hepatocellular carcinoma cell lines (HepG-2) revealed that certain thiazole derivatives exhibited IC50 values less than that of doxorubicin, indicating promising anticancer potential .

Compound ID IC50 (µg/mL) Compound 9 1.61 ± 1.92 Compound 10 1.98 ± 1.22 - Structure-Activity Relationship (SAR) : Detailed SAR analysis has shown that electron-donating or withdrawing groups on the phenyl ring can enhance or diminish biological activity, providing insights for future drug design .

Q & A

Q. What are the established synthetic routes for 3-(4-bromophenyl)isothiazole-5-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors such as 4-bromobenzaldehyde derivatives. A common method includes reacting 4-bromobenzaldehyde with hydroxylamine under reflux in ethanol or acetonitrile to form the isothiazole core, followed by carboxylation or esterification . Key variables affecting yield include solvent polarity (e.g., ethanol vs. acetonitrile), temperature (reflux conditions), and catalyst selection. For example, esterification steps may require acidic or basic catalysts, with yields optimized by controlling stoichiometry and reaction time.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the isothiazole ring structure and substituent positions. The bromophenyl group exhibits distinct aromatic splitting patterns, while the carboxylic acid proton appears deshielded (~12-14 ppm) .

- X-ray Crystallography : Tools like SHELXL and SHELXT enable precise determination of bond lengths, angles, and crystal packing. For example, SHELXL refinements can resolve disorder in the bromophenyl group or carboxylic acid moiety .

- HPLC-MS : Validates purity and molecular weight, particularly for detecting byproducts from incomplete cyclization .

Q. How does the bromine substituent impact the compound’s reactivity in further derivatization?

The electron-withdrawing bromine atom enhances electrophilic aromatic substitution (e.g., Suzuki coupling) at the para position of the phenyl ring. The carboxylic acid group allows for amidation or esterification, enabling the creation of prodrugs or targeted conjugates. Reactivity can be modulated by protecting the carboxylic acid during halogenation or cross-coupling reactions .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved for this compound?

Contradictions in structural data often arise from disordered atoms or poor crystal quality. Advanced refinement strategies include:

- Using SHELXL’s PART and SAME instructions to model disorder .

- Incorporating high-resolution data (≤0.8 Å) to reduce thermal motion artifacts.

- Cross-validating with DFT calculations to compare theoretical and experimental bond lengths .

Q. What strategies optimize the synthesis of analogs with improved bioactivity?

- Parallel Synthesis : Systematic variation of substituents (e.g., replacing bromine with other halogens or electron-donating groups) to explore structure-activity relationships (SAR).

- Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps, improving yield by minimizing thermal decomposition .

- Computational Screening : Molecular docking against target proteins (e.g., enzymes in agrochemical pathways) identifies promising analogs before synthesis .

Q. How do solvent effects and pH influence the compound’s stability in biological assays?

- pH-Dependent Degradation : The carboxylic acid group may undergo decarboxylation under acidic conditions. Stability studies using HPLC at physiological pH (7.4) and simulated gastric fluid (pH 1.2) are recommended.

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize the compound in stock solutions, while aqueous buffers may require co-solvents to prevent precipitation .

Methodological Considerations

- Data Validation : Cross-correlate NMR, MS, and XRD data to confirm structural assignments. For example, unexpected NOE effects in NMR may indicate conformational flexibility not captured in XRD .

- Biological Assay Design : Use isothiazole derivatives as positive controls to benchmark activity in antimicrobial or enzyme inhibition assays, leveraging known bioactivity of structurally related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.